molecular formula C22H25F2NO4 B5965457 {1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone

{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone

Cat. No. B5965457
M. Wt: 405.4 g/mol
InChI Key: WZVHDYXMWNOPAJ-UHFFFAOYSA-N
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Description

{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of {1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation. Additionally, it has been found to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and cognition.
Biochemical and Physiological Effects:
{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. Additionally, it has been found to increase the levels of dopamine and serotonin in the brain, which can improve mood, motivation, and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using {1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone in lab experiments include its high purity, excellent yield, and well-established synthesis method. Additionally, it has been extensively studied, and its mechanism of action is well-understood. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of {1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone. One potential direction is the development of more efficient synthesis methods to reduce the cost of producing this compound. Additionally, further studies are needed to explore its potential applications in the treatment of various neurological disorders. Finally, more research is needed to understand the long-term effects of this compound on the body and its potential for toxicity.

Synthesis Methods

The synthesis of {1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone involves several steps. The first step is the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of a catalyst to form 3,4-dimethoxybenzylpiperidine. The second step involves the reaction of 4-(difluoromethoxy)benzyl chloride with the intermediate product to form {1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone. The yield of the final product is high, and the purity is excellent.

Scientific Research Applications

{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-3-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c1-27-19-10-7-16(12-20(19)28-2)21(26)17-4-3-11-25(14-17)13-15-5-8-18(9-6-15)29-22(23)24/h5-10,12,17,22H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVHDYXMWNOPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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